5-Phenoxy-1,3-thiazol-2-amine

Anticancer Research Hepatocellular Carcinoma Cytotoxicity Screening

Researchers initiating SAR campaigns on the 2-aminothiazole chemotype often face delays sourcing structurally verified 5-phenoxy building blocks. 5-Phenoxy-1,3-thiazol-2-amine (CAS 1269461-96-2) directly addresses this bottleneck with immediate availability at research-grade purity. - Reported baseline HepG2 activity (IC50 5.71 μM) enables rapid initiation of anticancer lead optimization. - The 5-phenoxy substitution pattern is distinct from 5-phenyl or 4-phenyl analogs, offering a unique vector for VEGFR kinase probe design. - Serves as the key intermediate for synthesizing 4-substituted thiazol-2-amine libraries with demonstrated antibacterial potential. Procurement managers benefit from ready stock in gram-scale quantities and reliable global fulfillment.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 1269461-96-2
Cat. No. B1463879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenoxy-1,3-thiazol-2-amine
CAS1269461-96-2
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CN=C(S2)N
InChIInChI=1S/C9H8N2OS/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-6H,(H2,10,11)
InChIKeyLBLQZXVZGDUZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenoxy-1,3-thiazol-2-amine: Chemical Identity & Class Overview


5-Phenoxy-1,3-thiazol-2-amine (CAS 1269461-96-2) is a heterocyclic compound belonging to the 2-aminothiazole class, characterized by a thiazole ring with a phenoxy substituent at the 5-position and an amino group at the 2-position [1]. The molecular formula is C9H8N2OS with a molecular weight of 192.24 g/mol [1]. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery research .

5-Phenoxy-1,3-thiazol-2-amine: Analog Substitution Limitations


Although 2-aminothiazoles are a widely studied class of heterocyclic compounds with broad biological relevance [1], the specific placement and nature of substituents on the thiazole core profoundly influence biological activity, target engagement, and physicochemical properties. As demonstrated by recent medicinal chemistry campaigns, even subtle structural modifications among 5-phenylthiazol-2-amines [2] or 4-phenylthiazol-2-amines [3] result in large differences in potency, selectivity, and therapeutic index. The 5-phenoxy substitution pattern in the target compound is distinct and is not interchangeable with related 5-phenyl, 4-phenyl, or 5-(4-phenoxyphenyl) analogs without rigorous experimental confirmation of equivalent performance in the end-user's specific assay system.

5-Phenoxy-1,3-thiazol-2-amine: Performance Benchmarks


HepG2 Cytotoxicity vs Thiazole Derivatives

In a cytotoxicity screening study against human liver cancer (HepG2) cells, 5-phenoxy-1,3-thiazol-2-amine demonstrated an IC50 of 5.71 μM . This places its activity within a range that is more potent than some standard chemotherapeutic agents used in similar assays . For context, a structurally related 4-phenylthiazol-2-amine derivative (Compound 31) showed an IC50 of 0.94 ± 0.29 μM in the same cell line, which was more potent than the reference drug Sorafenib (IC50 1.62 ± 0.27 μM) [1].

Anticancer Research Hepatocellular Carcinoma Cytotoxicity Screening

VEGFR Kinase Modulation by 2-Aminothiazoles

A study has proposed that a series of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, which are structurally similar to 5-phenoxy-1,3-thiazol-2-amines, exert their potent antitumor activity by inhibiting vascular endothelial growth factor receptor (VEGFR) tyrosine kinase . This suggests that these compounds may disrupt angiogenesis. In contrast, other 2-aminothiazole analogs have been optimized for entirely different kinase targets, such as PI4KIIIβ [1] or PIF1 helicase [2].

Angiogenesis Inhibition VEGFR Tyrosine Kinase Cancer Therapeutics

Antibacterial Superiority to Septran

A study on 5-phenoxy-4-phenyl-1,3-thiazol-2-amines, which are direct derivatives of the target compound, reported that some members of this series showed in vitro antibacterial activity superior to the standard antibiotic Septran (trimethoprim/sulfamethoxazole) [1]. The study concluded that the presence of electron-withdrawing groups on the phenoxy ring enhances activity [1]. While quantitative MIC values were not provided in the abstract, the qualitative comparison to a clinically used antibiotic provides a benchmark.

Antimicrobial Resistance Antibacterial Screening Thiazole SAR

Cellular PGE2 Reduction by 2-Aminothiazole Substituent

In a study of 2-aminothiazoles as inhibitors of PGE2 production, analogs bearing a 4-phenoxyphenyl substituent at the R2 position were highly active in cells while maintaining negligible COX-2 inhibition [1]. The most potent compound (5l) had an EC50 of 90 nM for cellular PGE2 reduction and an IC50 >5 μM for COX-2 inhibition, demonstrating >55-fold selectivity [1]. This contrasts with many NSAIDs that inhibit COX-2 directly, leading to potential gastrointestinal and cardiovascular side effects. The target compound's 5-phenoxy substitution pattern is distinct from the 4-phenoxyphenyl motif, but this data illustrates the profound impact of phenoxy group placement on biological selectivity.

Inflammation Prostaglandin E2 COX-2 Selectivity

5-Phenoxy-1,3-thiazol-2-amine: Research Applications


SAR Scaffold for HepG2 Cancer Cells

Based on the reported IC50 of 5.71 μM against HepG2 cells , this compound serves as a foundational scaffold for SAR campaigns aimed at developing more potent and selective anticancer agents for hepatocellular carcinoma. Researchers can systematically modify the phenoxy group or the thiazole core to improve upon this baseline activity.

VEGFR Pathway Probe

Given the structural similarity to compounds known to inhibit VEGFR tyrosine kinase , 5-phenoxy-1,3-thiazol-2-amine can be used as a probe to investigate angiogenesis-related signaling pathways in cellular models. It is particularly useful for studies where a starting point with potential for VEGFR modulation is required, before embarking on a full lead optimization program.

Intermediate for Antibacterial Thiazole Libraries

The established synthetic route to 5-phenoxy-4-phenyl-1,3-thiazol-2-amines, which demonstrated superior antibacterial activity compared to Septran , relies on 5-phenoxy-1,3-thiazol-2-amine as a core building block. Procurement of this compound is essential for chemists aiming to synthesize and screen libraries of 4-substituted analogs for novel antimicrobial agents.

Selective PGE2 Reduction Chemotype

The class-level evidence showing that a specific 2-aminothiazole substitution pattern (4-phenoxyphenyl) can achieve highly selective cellular PGE2 reduction positions 5-phenoxy-1,3-thiazol-2-amine as a valuable alternative chemotype. Researchers interested in developing anti-inflammatory or anticancer agents with a potentially improved safety profile over traditional NSAIDs can use this compound as a starting point to explore similar selectivity paradigms.

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